4-Ethoxyphenyl isocyanate

Description

The exact mass of the compound 4-Ethoxyphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethoxyphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxyphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

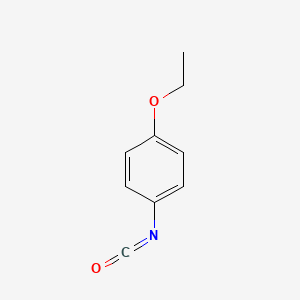

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-12-9-5-3-8(4-6-9)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYVTFRADSNGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067688 | |

| Record name | Benzene, 1-ethoxy-4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32459-62-4 | |

| Record name | 1-Ethoxy-4-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32459-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-4-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethoxy-4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethoxy-4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethoxyphenyl isocyanate chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Ethoxyphenyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxyphenyl isocyanate (CAS No. 32459-62-4), a key intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of this versatile compound. We will explore the mechanistic underpinnings of its reactions, particularly with nucleophiles, which are fundamental to its application in creating diverse molecular architectures, including ureas and urethanes. Furthermore, this guide presents a detailed experimental protocol for a representative synthetic transformation, alongside critical information on safe handling, storage, and disposal, ensuring both scientific integrity and laboratory safety.

Introduction to 4-Ethoxyphenyl Isocyanate

4-Ethoxyphenyl isocyanate, also known as 1-Ethoxy-4-isocyanatobenzene, is an aromatic organic compound featuring a reactive isocyanate (-N=C=O) functional group and an ethoxy (-OCH₂CH₃) ether group attached to a benzene ring.[1] This unique combination of a highly electrophilic center and a moderately electron-donating group makes it a valuable reagent in various synthetic applications.[2][3] Its primary utility lies in its role as a building block for more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] The isocyanate group's susceptibility to nucleophilic attack allows for the facile construction of urea and urethane linkages, which are prevalent motifs in pharmacologically active compounds and high-performance polymers like polyurethanes.[1][4] Understanding the nuanced chemical properties and reactivity of 4-Ethoxyphenyl isocyanate is paramount for its effective and safe utilization in research and development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application in a laboratory setting. 4-Ethoxyphenyl isocyanate is typically a colorless to pale yellow liquid at room temperature.[1] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 32459-62-4 | [2][5] |

| Molecular Formula | C₉H₉NO₂ | [2][5] |

| Molecular Weight | 163.18 g/mol | [2] |

| Appearance | Colorless to Almost colorless clear liquid | [1][6] |

| Boiling Point | 85 °C @ 5 mmHg | [6] |

| Density | 1.11 - 1.12 g/mL | [6] |

| Refractive Index (n20/D) | 1.536 - 1.54 | [6] |

| Purity (typical) | >98.0% (GC) | [6] |

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 4-Ethoxyphenyl isocyanate is a very strong, sharp absorption band around 2250-2275 cm⁻¹. This band is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. Additional peaks corresponding to aromatic C-H and C=C stretching, as well as C-O-C ether linkages, will also be present.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethoxy protons. The aromatic protons will appear as two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted (para) benzene ring. The ethoxy group will present as a quartet around δ 4.0 ppm (for the -OCH₂- protons) and a triplet around δ 1.4 ppm (for the -CH₃ protons).

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the isocyanate carbon (-N=C=O) in the range of δ 120-130 ppm. Signals for the four distinct aromatic carbons and the two carbons of the ethoxy group will also be observed.

-

Synthesis and Manufacturing

The industrial production of isocyanates, including 4-Ethoxyphenyl isocyanate, is predominantly achieved through the process of phosgenation.[7] This method involves the reaction of the corresponding primary amine, in this case, 4-ethoxyaniline, with phosgene (COCl₂).[8] The reaction proceeds through a carbamoyl chloride intermediate, which is then heated to eliminate hydrogen chloride, yielding the final isocyanate product.[7]

R-NH₂ + COCl₂ → R-NCO + 2 HCl (where R = 4-ethoxyphenyl)

Due to the extreme toxicity of phosgene, this synthesis requires specialized equipment and stringent safety protocols, making it unsuitable for most laboratory settings.[8][9] Researchers typically procure this reagent from commercial chemical suppliers.[2]

Chemical Reactivity and Mechanisms

The chemistry of 4-Ethoxyphenyl isocyanate is dominated by the reactivity of the isocyanate functional group. The central carbon atom of the -N=C=O group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it an excellent target for a wide range of nucleophiles.[10]

General Reaction with Nucleophiles

The fundamental reaction mechanism involves the nucleophilic attack on the isocyanate carbon, followed by protonation of the nitrogen atom.[10] This addition reaction is highly efficient and forms the basis for the synthesis of ureas, urethanes, and other important derivatives.

Reaction with Amines: Formation of Ureas

The reaction with primary or secondary amines is rapid and exothermic, producing substituted ureas.[7] This reaction is a cornerstone of many drug discovery programs, as the urea moiety is a key structural feature in numerous bioactive molecules.

Caption: Reaction of 4-Ethoxyphenyl isocyanate with a primary amine.

Reaction with Alcohols: Formation of Urethanes

When treated with an alcohol, 4-Ethoxyphenyl isocyanate forms a urethane (or carbamate) linkage.[7] This reaction is fundamental to the production of polyurethane polymers, where a diisocyanate is reacted with a diol or polyol.[4]

Reaction with Water: A Critical Consideration

4-Ethoxyphenyl isocyanate reacts readily with water.[11] The initial product is an unstable carbamic acid, which quickly decomposes to yield 4-ethoxyaniline and carbon dioxide gas.[7]

EtO-Ph-NCO + H₂O → [EtO-Ph-NHCOOH] → EtO-Ph-NH₂ + CO₂ (g)

This reactivity has two critical implications:

-

Storage: The compound must be stored under anhydrous conditions to prevent degradation.[12][13]

-

Safety: The evolution of CO₂ gas can lead to a dangerous pressure buildup in sealed containers if contaminated with moisture.[11]

Applications in Research and Drug Development

4-Ethoxyphenyl isocyanate serves as a crucial intermediate for synthesizing compounds with potential therapeutic value. Its ability to form stable urea linkages is frequently exploited in medicinal chemistry to connect different molecular fragments. Urea derivatives are known to exhibit a wide range of biological activities, and the ethoxyphenyl moiety can be a key pharmacophoric element, influencing properties like solubility, metabolism, and target binding.

Experimental Protocol: Synthesis of N-(4-Ethoxyphenyl)-N'-(phenyl)urea

This protocol provides a self-validating, step-by-step method for a typical reaction involving 4-Ethoxyphenyl isocyanate. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a disubstituted urea via the reaction of 4-Ethoxyphenyl isocyanate with aniline.

Materials:

-

4-Ethoxyphenyl isocyanate (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Nitrogen or Argon gas supply

-

Syringes

Methodology:

-

Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) for several minutes. Causality: This step is critical to exclude atmospheric moisture, which would react with the isocyanate and reduce the yield.[13]

-

Reagent Dissolution: In the inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM. Causality: Using an anhydrous solvent is essential to prevent side reactions.[1]

-

Isocyanate Addition: Slowly add 4-Ethoxyphenyl isocyanate (1.0 eq) to the stirred aniline solution at room temperature using a syringe. The addition should be dropwise to control the exothermic reaction. Causality: A slow addition rate prevents a rapid temperature increase, which could lead to side product formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Causality: TLC provides a simple and effective way to confirm the reaction has gone to completion, preventing premature workup.

-

Product Isolation: Upon completion, the urea product, which is often poorly soluble in DCM, may precipitate out of the solution. If so, collect the solid product by vacuum filtration. If it remains in solution, reduce the solvent volume under reduced pressure.

-

Purification: Wash the collected solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary. Causality: Washing removes soluble impurities, yielding a product of high purity.

-

Characterization: Dry the purified solid under vacuum and characterize it using NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Safety, Handling, and Storage

Isocyanates as a class are toxic and require careful handling.[1]

-

Toxicity: 4-Ethoxyphenyl isocyanate is harmful if swallowed, inhaled, or in contact with skin.[2] It causes serious eye and skin irritation.[2] Crucially, it is a respiratory sensitizer and may cause allergy or asthma-like symptoms upon inhalation.[4][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical safety goggles.[6][11] For operations with a higher risk of aerosol generation, respiratory protection should be used.[6]

-

Handling: Avoid breathing vapors. Prevent contact with skin and eyes. Ensure all equipment is dry before use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (0-10°C).[12][14] Store under an inert gas like nitrogen or argon to protect from moisture and air.[12] Keep away from incompatible materials such as water, alcohols, amines, acids, and bases.[14]

Conclusion

4-Ethoxyphenyl isocyanate is a highly valuable reagent characterized by the predictable and efficient reactivity of its isocyanate group. Its ability to readily form urea and urethane linkages makes it an indispensable tool for chemists in both academia and industry, particularly in the synthesis of novel pharmaceutical candidates and advanced materials. A thorough understanding of its chemical properties, combined with strict adherence to safety and handling protocols, is essential for harnessing its full synthetic potential.

References

- 4-Ethoxyphenyl isocyanate - High purity | EN - Georganics.

- 4-Ethoxyphenyl Isocyanate | 32459-62-4 | Tokyo Chemical Industry Co., Ltd.(APAC).

- US3222386A - Preparation of organic isocyanates - Google Patents.

- CAS 32459-62-4: 1-Ethoxy-4-isocyanatobenzene | CymitQuimica.

- How to Safely Handle Isocyanates?.

- 4-Ethoxyphenyl isocyanate - NIST WebBook.

- 4-Phenoxyphenyl isocyanate - High purity | EN - Georganics.

- 4-Ethoxyphenyl Isocyanate | 32459-62-4 | TCI AMERICA.

- Isocyanates - Overview | Occupational Safety and Health Administration - OSHA.

- 4-Ethoxyphenyl isocyanate 99 32459-62-4 - Sigma-Aldrich.

- Safety aspects of handling isocyanates in urethane foam production - IChemE.

- Isocyanates: Control measures guideline - Canada.ca.

- SAFETY DATA SHEET - MilliporeSigma.

- How Isocyanates Revolutionize Biopharmaceutical Exteriors? - Patsnap Eureka.

- Isocyanate - Wikipedia.

- Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals.

- Reactions of CO2 with Amines: Synthesis of Isocyanates.

- Isocyanate-based multicomponent reactions - RSC Advances.

Sources

- 1. CAS 32459-62-4: 1-Ethoxy-4-isocyanatobenzene | CymitQuimica [cymitquimica.com]

- 2. 4-Ethoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 3. 4-Phenoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 5. 4-Ethoxyphenyl isocyanate [webbook.nist.gov]

- 6. 4-Ethoxyphenyl Isocyanate | 32459-62-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 11. How to Safely Handle Isocyanates? [enuochem.com]

- 12. 4-Ethoxyphenyl Isocyanate | 32459-62-4 | TCI AMERICA [tcichemicals.com]

- 13. icheme.org [icheme.org]

- 14. Control measures guide - Canada.ca [canada.ca]

An In-depth Technical Guide to 4-Ethoxyphenyl Isocyanate: A Versatile Reagent in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-Ethoxyphenyl isocyanate (CAS No. 32459-62-4), a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its pivotal role in the creation of pharmacologically active compounds, particularly diaryl urea-based kinase inhibitors. This document is designed to offer not just procedural steps, but also the scientific rationale behind its application, ensuring a comprehensive understanding for its effective use in a research setting.

Core Characteristics of 4-Ethoxyphenyl Isocyanate

4-Ethoxyphenyl isocyanate is an aromatic organic compound featuring a highly reactive isocyanate functional group (-N=C=O) and an ethoxy group (-OCH₂CH₃) attached to a benzene ring.[1] This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] The ethoxy group modulates the electronic properties and solubility of the molecule.

Typically, it appears as a colorless to pale yellow liquid.[1] Its isocyanate group is highly susceptible to nucleophilic attack, making it a potent electrophile for forming stable covalent bonds with a variety of nucleophiles.

Table 1: Physicochemical Properties of 4-Ethoxyphenyl Isocyanate

| Property | Value | Source(s) |

| CAS Number | 32459-62-4 | [2][3][4] |

| Molecular Formula | C₉H₉NO₂ | [2][5] |

| Molecular Weight | 163.17 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [6][7] |

| Boiling Point | 230-235 °C (lit.); 85 °C at 5 mmHg | [3][6] |

| Density | 1.11 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.536 (lit.) | [3] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [3][6] |

| Synonyms | 1-Ethoxy-4-isocyanatobenzene, p-Ethoxyphenyl isocyanate, Isocyanic acid 4-ethoxyphenyl ester | [1][5] |

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of aryl isocyanates like 4-ethoxyphenyl isocyanate is most commonly achieved through the phosgenation of the corresponding primary amine, in this case, 4-ethoxyaniline.[8] Due to the extreme toxicity of phosgene gas, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are now widely used in laboratory and industrial settings.[9][10][11]

The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction.[12]

Experimental Protocol: Synthesis of 4-Ethoxyphenyl Isocyanate from 4-Ethoxyaniline using Triphosgene

This protocol is a representative procedure adapted from general methods for the synthesis of isocyanates using triphosgene.[12]

Materials:

-

4-Ethoxyaniline (1.0 eq)

-

Triphosgene (0.4 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.

-

Addition of Amine: To the stirred solution of triphosgene, add a solution of 4-ethoxyaniline (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

-

Addition of Base: After the addition of the amine is complete, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the strong isocyanate stretch (~2270 cm⁻¹).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-ethoxyphenyl isocyanate.

Application in Drug Discovery: The Gateway to Bioactive Ureas

A primary and high-value application of 4-ethoxyphenyl isocyanate in medicinal chemistry is its use in the synthesis of N,N'-disubstituted ureas.[13] The reaction of the isocyanate with a primary or secondary amine readily forms a stable urea linkage. This reaction is typically high-yielding and proceeds under mild conditions.[13]

Diaryl ureas are a prominent structural motif in a number of approved drugs and clinical candidates, particularly as inhibitors of protein kinases.[9][14] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15]

The Kinase Inhibitor Connection: Targeting Cellular Signaling

Many diaryl urea-based drugs, such as the multi-kinase inhibitor Sorafenib, function by targeting the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cell proliferation and survival.[9][16] While Sorafenib itself does not contain a 4-ethoxyphenyl group, numerous analogues have been synthesized and studied, demonstrating the modularity of this synthetic approach.[9][17]

A key signaling pathway often targeted by such inhibitors is the RAF/MEK/ERK pathway, which is a central regulator of cell growth and division. Another critical target is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is pivotal for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[16][18]

Experimental Protocol: Synthesis of a N-(4-ethoxyphenyl)-N'-(aryl)urea

This protocol provides a general method for the synthesis of a diaryl urea from 4-ethoxyphenyl isocyanate and a representative aromatic amine.[13]

Materials:

-

4-Ethoxyphenyl isocyanate (1.0 eq)

-

Aryl amine (e.g., 4-chloroaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere (optional)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aryl amine (1.0 equivalent) in anhydrous DCM.

-

Addition of Isocyanate: To the stirred solution of the amine, add a solution of 4-ethoxyphenyl isocyanate (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be monitored by TLC. In many cases, the urea product will precipitate out of the solution as a solid.

-

Isolation: If a precipitate forms, collect the solid product by filtration and wash it with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N,N'-disubstituted urea.

Analytical Characterization

Proper characterization of 4-ethoxyphenyl isocyanate and its derivatives is crucial for ensuring purity and confirming structure. Standard analytical techniques are employed for this purpose.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 2250 and 2275 cm⁻¹ is characteristic of the N=C=O stretching vibration of the isocyanate group.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.0 ppm) and the aromatic protons in the 6.8-7.5 ppm region.

-

¹³C NMR: The isocyanate carbon typically appears in the range of 120-140 ppm. Other signals will correspond to the aromatic and ethoxy carbons.[20][21]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation.[19]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of 4-ethoxyphenyl isocyanate and for monitoring the progress of reactions in which it is a reactant. Due to its reactivity, derivatization with an agent like 1-(2-methoxyphenyl)piperazine is often employed for stable and sensitive detection.[22][23]

Safety, Handling, and Storage

Isocyanates are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Hazards: 4-Ethoxyphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and eye irritation and may cause respiratory irritation and sensitization, potentially leading to asthma-like symptoms upon inhalation.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. It is moisture-sensitive and should be handled under an inert atmosphere if possible.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture, heat, and incompatible materials such as water, alcohols, amines, and strong acids or bases.[6]

Conclusion

4-Ethoxyphenyl isocyanate is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its high reactivity and straightforward incorporation into molecules make it an ideal building block for the synthesis of diverse compound libraries. Its most significant contribution to drug discovery lies in its utility for creating diaryl urea scaffolds, which are central to a number of targeted therapies, particularly kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to effectively leverage this compound in the quest for novel therapeutics.

References

-

The Essential Role of 4-Ethoxyaniline in Modern Chemical Synthesis. (2026). APIChem. [Link]

-

Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]

-

A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). National Center for Biotechnology Information. [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

- Process for the preparation of sorafenib. (n.d.).

-

4-Ethoxyphenyl isocyanate. (n.d.). Georganics. [Link]

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (n.d.). Semantic Scholar. [Link]

- Novel process for synthesis of heteroaryl-substituted urea compounds. (n.d.).

-

4-Ethoxyphenyl isocyanate. (n.d.). NIST WebBook. [Link]

-

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. (n.d.). MDPI. [Link]

-

N,N'-Bis(4-ethoxyphenyl)urea. (n.d.). PubChem. [Link]

-

VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]

-

Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. (n.d.). MDPI. [Link]

-

Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025). National Center for Biotechnology Information. [Link]

-

A decade review of triphosgene and its applications in organic reactions. (n.d.). National Center for Biotechnology Information. [Link]

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA. [Link]

-

Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. (n.d.). ResearchGate. [Link]

-

Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). National Center for Biotechnology Information. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers. [Link]

-

Schematic diagram of signaling pathways activated by growth factors... (n.d.). ResearchGate. [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). University of Science and Technology of China. [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). National Center for Biotechnology Information. [Link]

-

Schematic representation of RAF-1 signaling pathway and TNF-α production in cancer cells. (n.d.). ResearchGate. [Link]

-

Determination of Isocyanates in Workplace Atmosphere by HPLC. (n.d.). ResearchGate. [Link]

-

Workup for isocyante synthesis from triphoagene? (2023). Reddit. [Link]

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Royal Society of Chemistry. [Link]

-

Ras Raf MEK ERK Signaling and the mTOR Pathway | Interactions and Regulation. (2019). YouTube. [Link]

-

The VEGF Molecular Signalling Pathway Mechanism Explained. (2023). Medium. [Link]

-

Philadelphia chromosome. (n.d.). Wikipedia. [Link]

- Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea. (n.d.).

-

Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. (n.d.). The Analytical Scientist. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

13C Solution NMR Spectra of Poly(ether)urethanes. (n.d.). DTIC. [Link]

-

DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. (1998). CDC. [Link]

-

Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. (2015). PubMed. [Link]

-

13C chemical shifts. (n.d.). Steffen's Chemistry Pages. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Ethoxyphenyl isocyanate [webbook.nist.gov]

- 3. Decoding the full picture of Raf1 function based on its interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Ethoxyphenyl isocyanate 99 32459-62-4 [sigmaaldrich.com]

- 5. 4-Ethoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 15. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 19. N,N'-Bis(4-ethoxyphenyl)urea | C17H20N2O3 | CID 221771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. researchgate.net [researchgate.net]

- 23. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

4-Ethoxyphenyl Isocyanate: Physicochemical Profiling and Synthetic Utility in Drug Discovery

[1]

Executive Summary & Critical Disambiguation

4-Ethoxyphenyl isocyanate is a versatile electrophilic building block used extensively in the synthesis of urea-based peptidomimetics, kinase inhibitors, and carbamate-linked polymers.[1] Its reactivity is modulated by the electron-donating ethoxy substituent, offering a distinct kinetic profile compared to unsubstituted phenyl isocyanates.

⚠️ Critical Data Integrity Check: CAS Registry Number

Researcher Note: A common database error or query confusion exists regarding the CAS number for this compound. You must verify your reagent identity before synthesis.

| Parameter | Target Compound | Common Confusion Source |

| Chemical Name | 4-Ethoxyphenyl isocyanate | [Isocyanato(diphenyl)methyl]benzene |

| CAS Number | 32459-62-4 | 4737-21-7 |

| Formula | ||

| Molecular Weight | 163.17 g/mol | 285.34 g/mol |

| Structure | Para-substituted aryl isocyanate | Benzhydryl isocyanate derivative |

This guide focuses exclusively on 4-Ethoxyphenyl isocyanate (MW 163.17) .[1]

Physicochemical Profile

The precise molecular weight of 163.17 g/mol is the stoichiometric anchor for all reaction calculations. The compound exists as a liquid at room temperature, requiring moisture-free handling techniques.

Table 1: Core Physical Properties

| Property | Value | Technical Context |

| Molecular Weight | 163.17 g/mol | Basis for stoichiometric equivalents.[1] |

| Molecular Formula | - | |

| Boiling Point | 230–235 °C (lit.) | High boiling point allows for elevated reaction temps, but vacuum distillation is required for purification. |

| Density | 1.11 g/mL | Denser than common organic solvents (EtOAc, DCM).[1] |

| Refractive Index | Useful for purity checks post-distillation. | |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or polymerization (dimerization).[1] |

Electronic Structure & Reactivity

Mechanistic Insight: The "Ethoxy Effect"

Unlike phenyl isocyanate, the 4-ethoxyphenyl variant possesses a strong electron-donating group (EDG) at the para position.[1]

-

Resonance Effect (+M): The ethoxy oxygen donates electron density into the aromatic ring.

-

Impact on NCO: This electron density is partially delocalized to the isocyanate carbon.

-

Consequence: The electrophilicity of the carbonyl carbon is reduced relative to phenyl isocyanate.

-

Advantage:[2][3][4][5][6] Slower reaction rates allow for higher selectivity when reacting with polyfunctional nucleophiles (e.g., differentiating between primary and secondary amines).

-

Disadvantage:[7][8] May require catalysts (e.g., DABCO, DMAP) or elevated temperatures for sterically hindered nucleophiles.

-

Synthetic Protocols

A. Synthesis of the Reagent (Triphosgene Method)

While commercially available, in-situ generation is often preferred to ensure anhydrous integrity. The use of Triphosgene (solid) is safer than gaseous phosgene.

Caption: Synthesis via Triphosgene-mediated phosgenation of 4-ethoxyaniline.

B. Application: Synthesis of Urea-Based Scaffolds

This protocol describes the coupling of 4-ethoxyphenyl isocyanate with a secondary amine, a common step in generating kinase inhibitor libraries.[1]

Reagents:

-

4-Ethoxyphenyl isocyanate (1.0 eq, MW 163.17)[1]

-

Target Amine (1.0 – 1.1 eq)

-

Solvent: Anhydrous DCM or THF

-

Catalyst: None usually required (or 0.1 eq TEA if amine is a salt).

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Solvation: Dissolve the Target Amine in anhydrous DCM (0.1 M concentration).

-

Addition: Add 4-Ethoxyphenyl isocyanate dropwise via syringe at

.-

Expert Tip: If the isocyanate is old, filter it through a 0.45 µm PTFE syringe filter to remove urea dimers (white precipitate) before addition.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Isocyanate spot will disappear; Urea product is more polar).

-

Quench/Workup:

-

If precipitate forms: Filter and wash with cold

(Ideal scenario). -

If soluble: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes. Avoid aqueous workup if possible to prevent hydrolysis to the aniline.

-

Reactivity Landscape & Derivatization

The isocyanate group serves as a "linchpin" for diverse chemical architectures.

Caption: Divergent synthetic pathways.[1] Note the water sensitivity leading to decarboxylative decomposition.

Analytical Characterization

To validate the identity of the synthesized or purchased material (MW 163.17), look for these spectral signatures:

-

IR Spectroscopy:

-

Dominant Peak: Strong, sharp absorption at 2260–2270 cm⁻¹ (Asymmetric -N=C=O stretch). This is diagnostic.

-

Process Control: Disappearance of this peak confirms reaction completion.

-

-

¹H NMR (CDCl₃, 400 MHz):

-

1.40 (t, 3H,

-

4.00 (q, 2H,

- 6.80–7.10 (m, 4H, Aryl protons). Note: Look for AA'BB' splitting pattern typical of para-substitution.

-

1.40 (t, 3H,

-

¹³C NMR:

-

Characteristic signal for the isocyanate carbon (

) appears broad/weak around 124–125 ppm .

-

Safety & Handling Protocols

Hazard Class: Acute Toxin, Respiratory Sensitizer, Lachrymator.

-

Moisture Control: Isocyanates react with atmospheric moisture to form insoluble urea crystals and

gas. Store under Argon at 4°C. -

Decontamination (Spill): Do not wipe with water. Use a neutralization solution:

-

PPE: Double nitrile gloves are recommended. Inhalation can cause sensitization; all operations must occur in a fume hood.

References

-

National Institute of Standards and Technology (NIST). 4-Ethoxyphenyl isocyanate - Gas Chromatography.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 4-Ethoxyphenyl isocyanate (Compound Summary).[9] National Library of Medicine. Available at: [Link]

- Ozaki, S.Recent Advances in Isocyanate Chemistry. Chemical Reviews, 1972, 72(5), 457–496.

Sources

- 1. ISOCYANATES - Pharos [pharos.habitablefuture.org]

- 2. eurisotop.com [eurisotop.com]

- 3. Methyl benzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 7. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Structure Elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Ethoxyphenyl Isocyanate

4-Ethoxyphenyl isocyanate is a valuable chemical intermediate characterized by an aromatic ring substituted with an ethoxy group and a highly reactive isocyanate moiety.[1] This reactivity makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and novel polyurethane-based polymers where precise molecular architecture is paramount.[1] Given the compound's applications in fields demanding high purity and predictable reactivity, unambiguous confirmation of its molecular structure is not merely a procedural step but a foundational requirement for quality, safety, and reproducibility.

This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of 4-ethoxyphenyl isocyanate. It is designed for researchers, analytical scientists, and drug development professionals who require not just the 'what' but the 'why' behind the analytical workflow. We will move beyond rote procedural descriptions to explain the causality behind experimental choices, demonstrating how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) function as a self-validating triad to deliver an unassailable structural assignment.

Compound Profile: Physicochemical Properties and Safety Imperatives

Before any analytical work commences, a thorough understanding of the compound's properties and hazards is essential. The isocyanate functional group (-N=C=O) is a potent electrophile, highly susceptible to reaction with a wide range of nucleophiles, including water, alcohols, and amines.[2][3] This inherent reactivity dictates stringent handling and storage conditions to prevent sample degradation and ensure personnel safety.

Isocyanates are recognized as powerful irritants and respiratory sensitizers, capable of causing significant health effects upon exposure.[4][5][6][7] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Table 1: Physicochemical Properties of 4-Ethoxyphenyl Isocyanate

| Property | Value | Source(s) |

| CAS Number | 32459-62-4 | [8] |

| Molecular Formula | C₉H₉NO₂ | [8][9] |

| Molecular Weight | 163.17 g/mol | [8][9] |

| Appearance | Colorless to pale yellow liquid | [1][4][10] |

| Boiling Point | 85 °C @ 5 mmHg; 230-235 °C @ 760 mmHg | [10] |

| Density | 1.11 - 1.12 g/mL at 20-25 °C | [10] |

| Refractive Index (n20/D) | 1.536 - 1.54 | [10] |

The Analytical Workflow: An Integrated Approach

The robust elucidation of a molecular structure relies on the convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and validated picture. Our workflow is designed to first identify key functional groups (IR), then map the atomic connectivity (NMR), and finally, confirm the overall mass and elemental composition (MS).

Caption: Integrated workflow for structure elucidation.

Pillar 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Causality: The first analytical step is often Fourier-Transform Infrared (FTIR) spectroscopy. Its power lies in its ability to quickly and definitively identify specific functional groups. The isocyanate group (-N=C=O) possesses an asymmetric stretching vibration that produces an exceptionally strong and sharp absorption band in a region of the infrared spectrum (2240-2280 cm⁻¹) that is typically free from other interfering signals.[11] This makes IR spectroscopy the ideal tool for initial confirmation that the key functional group is present.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As 4-ethoxyphenyl isocyanate is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly onto the crystal.[12]

-

Data Acquisition: Collect the spectrum using an FTIR spectrometer. Typical parameters include a resolution of 4 cm⁻¹ and the co-addition of 16 to 32 scans to achieve a high signal-to-noise ratio.[12]

-

Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.

Data Presentation: Expected IR Absorption Bands

Table 2: Key IR Peaks for 4-Ethoxyphenyl Isocyanate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~2270 | Very Strong, Sharp | -N=C=O Asymmetric Stretch | Definitive evidence of the isocyanate group [11][13] |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms presence of the benzene ring |

| 2985-2850 | Medium | Aliphatic C-H Stretch | Confirms presence of the ethoxy group |

| ~1600, ~1510 | Strong-Medium | Aromatic C=C Ring Stretch | Supports the presence of the aromatic ring |

| ~1245 | Strong | Aryl-O-C Asymmetric Stretch | Confirms the aryl ether linkage |

Trustworthiness: The presence of the intense, sharp peak around 2270 cm⁻¹ is the primary validation from this technique. Its absence would immediately invalidate the sample's identity. The other peaks provide corroborating evidence for the aromatic and ethoxy components of the structure, creating a cohesive initial assessment.

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Map

Expertise & Causality: While IR confirms the presence of functional groups, NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework. Through chemical shifts, signal integrations, and spin-spin coupling patterns, NMR allows us to determine the precise connectivity of atoms, confirming the 1,4-(para) substitution pattern of the benzene ring and the structure of the ethoxy group.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of 4-ethoxyphenyl isocyanate in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a 5 mm NMR tube. The solvent often contains tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[14]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters are typically sufficient.

Data Presentation: Predicted ¹H NMR Spectrum Based on analogous structures like 4-methoxyphenyl isocyanate, the following signals are expected.[15]

Table 3: Predicted ¹H NMR Data for 4-Ethoxyphenyl Isocyanate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.42 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons are split by the adjacent 2 methylene protons. |

| ~4.05 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons are split by the adjacent 3 methyl protons. |

| ~6.90 | Doublet (d) | 2H | Ar-H (ortho to -OEt) | Shielded by the electron-donating ethoxy group. |

| ~7.05 | Doublet (d) | 2H | Ar-H (ortho to -NCO) | Deshielded by the electron-withdrawing isocyanate group. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

-

Sample and Instrument: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom. An Attached Proton Test (APT) or DEPT-135 experiment can be used to differentiate carbon types (CH₃/CH vs. CH₂/C).[16]

Data Presentation: Predicted ¹³C NMR Spectrum

Table 4: Predicted ¹³C NMR Data for 4-Ethoxyphenyl Isocyanate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.7 | -O-CH₂-C H₃ | Typical range for an aliphatic methyl carbon. |

| ~63.8 | -O-C H₂-CH₃ | Aliphatic carbon attached to an electronegative oxygen. |

| ~115.0 | C H (ortho to -OEt) | Aromatic CH carbon shielded by the ethoxy group. |

| ~120.5 | C H (ortho to -NCO) | Aromatic CH carbon. |

| ~125.0 | C -NCO | Quaternary carbon attached to the isocyanate group. |

| ~129.0 | -N=C =O | Characteristic chemical shift for an isocyanate carbon. [17] |

| ~158.5 | C -OEt | Quaternary carbon attached to the highly electronegative oxygen. |

Trustworthiness: The NMR data provides a self-validating system. The ¹H NMR shows a classic triplet-quartet pattern for an ethoxy group and an AA'BB' system (appearing as two doublets) for a para-disubstituted benzene ring. The ¹³C NMR confirms the presence of 8 unique carbon environments (4 aromatic, 2 ethoxy, 1 isocyanate, and the aromatic carbon attached to the NCO group is often difficult to resolve from the CH signals without higher field strength), which is consistent with the proposed structure. The combination of these data points provides overwhelming evidence for the specific isomer and atomic arrangement.

Pillar 3: Mass Spectrometry (MS) – The Molecular Weight Verdict

Expertise & Causality: Mass spectrometry is the definitive technique for confirming the molecular weight and, by extension, the elemental formula of a compound.[18] By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion, we can verify that the compound has the expected mass of C₉H₉NO₂.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization and Analysis: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and provides valuable fragmentation data. Electrospray Ionization (ESI) is a softer technique that can also be used.

-

Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of 163.17.

Data Presentation: Expected Mass Spectrum Data

The mass spectrum provides two key pieces of information: the molecular ion and the fragmentation pattern.

Table 5: Key Ions in the Mass Spectrum of 4-Ethoxyphenyl Isocyanate

| m/z | Ion | Significance |

| 163 | [M]⁺• | Molecular Ion: Confirms the molecular weight of 163 g/mol . [8][9] |

| 164 | [M+1]⁺• | Isotope peak due to the natural abundance of ¹³C. |

| 135 | [M - C₂H₄]⁺• | Loss of ethene via rearrangement, characteristic of an ethoxy group. |

| 121 | [M - NCO]⁺ | Loss of the isocyanate radical, indicating its presence as a functional group. |

Trustworthiness: The observation of the molecular ion at m/z 163 provides the final, unequivocal piece of evidence confirming the elemental composition. The fragmentation pattern serves as a secondary validation, as the observed fragments (e.g., loss of ethene, loss of the isocyanate group) are entirely consistent with the bond network established by NMR and IR spectroscopy.

Conclusion: A Triad of Conclusive Evidence

The structure elucidation of 4-ethoxyphenyl isocyanate is achieved not by a single technique, but by the logical synthesis of data from three core analytical pillars. IR spectroscopy provides the initial, rapid confirmation of the critical isocyanate functional group. NMR spectroscopy then meticulously maps the proton and carbon framework, establishing the precise atomic connectivity and isomeric form. Finally, mass spectrometry delivers the definitive verdict on the molecular weight and elemental formula.

Caption: Convergence of evidence to the final structure.

References

-

Life Specialty Coatings. (2015). Isocyanate - SDS. Retrieved from [Link]

-

Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Ethoxyphenyl isocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylphenyl isocyanate. Retrieved from [Link]

-

Georganics. (n.d.). 4-Ethoxyphenyl isocyanate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

- Ludwig, B. W., & Urban, M. W. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.

- Hettick, J. M., & Siegel, P. D. (2011). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(15), 2145–2154.

- Smith, B. C. (2017). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 32(9), 31-35.

-

PCI Magazine. (2004). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-isocyanato-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Fent, K. W., et al. (2012). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 9(3), 196-209.

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

- Google Patents. (1994). US5354689A - Method of detecting isocyanates.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Gies-UP, C., et al. (2014). Mass Spectrometry of Polyurethanes. Polymers, 6(6), 1735–1750.

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

Defence Research and Development Canada. (2001). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

- Bailey, M. E., et al. (1956). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry, 48(4), 794–798.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

Sources

- 1. CAS 32459-62-4: 1-Ethoxy-4-isocyanatobenzene | CymitQuimica [cymitquimica.com]

- 2. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 6. pcimag.com [pcimag.com]

- 7. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 8. CAS RN 32459-62-4 | Fisher Scientific [fishersci.com]

- 9. 4-Ethoxyphenyl isocyanate [webbook.nist.gov]

- 10. 4-Ethoxyphenyl Isocyanate | 32459-62-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. paint.org [paint.org]

- 13. researchgate.net [researchgate.net]

- 14. epfl.ch [epfl.ch]

- 15. 4-Methoxyphenyl isocyanate(5416-93-3) 1H NMR [m.chemicalbook.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 18. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxyphenyl Isocyanate

Introduction

4-Ethoxyphenyl isocyanate (CAS No: 32459-62-4) is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialized polymers like polyurethanes.[1] Its molecular structure, featuring an aromatic ring, an ether linkage, and a highly reactive isocyanate group, provides a rich landscape for spectroscopic analysis. Accurate characterization is paramount for confirming identity, assessing purity, and understanding its reactivity in various chemical transformations.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 4-ethoxyphenyl isocyanate: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in the principles of each technique, offering not just the data, but the scientific rationale behind the spectral features. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers and drug development professionals.

A Note on Safety: 4-Ethoxyphenyl isocyanate is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[2][3] It may also cause respiratory irritation and allergic reactions.[3][4] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]

Molecular Structure and Spectroscopic Overview

The structure of 4-ethoxyphenyl isocyanate dictates its spectroscopic signature. The key functional groups—the isocyanate (-N=C=O), the ethoxy group (-O-CH₂-CH₃), and the para-substituted benzene ring—each produce distinct and identifiable signals across different spectroscopic methods.

Caption: Molecular Structure of 4-Ethoxyphenyl Isocyanate.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making it an excellent tool for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrumental noise.

-

Sample Application: Place a single drop of liquid 4-ethoxyphenyl isocyanate directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Data Interpretation: The IR spectrum of 4-ethoxyphenyl isocyanate is dominated by a few very characteristic peaks. The most telling feature is the extremely strong and sharp absorption band from the asymmetric stretch of the isocyanate group.[5]

Table 1: Characteristic IR Absorption Bands for 4-Ethoxyphenyl Isocyanate

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~2270-2250 | Very Strong, Sharp | Asymmetric Stretch | -N=C=O (Isocyanate) |

| ~3000-2850 | Medium | C-H Stretch | -CH₃ and -CH₂ (Alkyl) |

| ~1600, ~1510 | Strong to Medium | C=C Stretch | Aromatic Ring |

| ~1245 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~835 | Strong | C-H Out-of-Plane Bend | 1,4-(para) Disubstituted Ring |

Data derived from the NIST Chemistry WebBook and general IR correlation tables.[6]

The definitive peak is the isocyanate stretch around 2260 cm⁻¹.[6][7] Its high intensity is due to the large change in dipole moment during the vibration, and its position in a relatively clear region of the spectrum makes it an unambiguous identifier. The presence of strong bands at ~1245 cm⁻¹ and ~1510 cm⁻¹ further confirms the aryl ether structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The exact frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about the molecular structure and connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-ethoxyphenyl isocyanate in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if the solvent does not already contain it.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16 for good signal-to-noise).

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Since ¹³C has a low natural abundance, more scans are required (e.g., 128 or more). Proton decoupling is used to simplify the spectrum by collapsing multiplets into single lines.

¹H NMR Data Interpretation: The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The symmetry of the para-substituted ring simplifies the aromatic region into a classic AA'BB' system, which often appears as two distinct doublets.

Caption: Key proton environments and their expected NMR signals.

Table 2: Predicted ¹H NMR Data for 4-Ethoxyphenyl Isocyanate (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₑ | ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | Aliphatic methyl group coupled to adjacent CH₂. |

| Hₐ | ~4.0 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene group deshielded by the adjacent oxygen atom and coupled to the CH₃ group. |

| Hᵧ | ~6.9 | Doublet | 2H | Aromatic CH (ortho to -OEt) | Shielded by the electron-donating ethoxy group. |

| Hₓ | ~7.0 | Doublet | 2H | Aromatic CH (ortho to -NCO) | Deshielded by the electron-withdrawing isocyanate group. |

Predicted shifts are based on analogous structures like 4-ethoxyphenol and 4-methoxyphenyl isocyanate.[8][9]

¹³C NMR Data Interpretation: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 3: Predicted ¹³C NMR Data for 4-Ethoxyphenyl Isocyanate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.5 | C H₃ | Standard aliphatic methyl carbon. |

| ~63.5 | -O-C H₂- | Aliphatic methylene carbon attached to electronegative oxygen. |

| ~115 | Aromatic C H (ortho to -OEt) | Shielded by the electron-donating ethoxy group. |

| ~125 | Aromatic C H (ortho to -NCO) | Less shielded aromatic carbon. |

| ~126 | Aromatic C (ipso to -NCO) | Quaternary carbon attached to the isocyanate group. |

| ~129 | -N=C =O | Isocyanate carbon, highly deshielded. |

| ~158 | Aromatic C (ipso to -OEt) | Quaternary carbon attached to oxygen, highly deshielded. |

Predicted shifts are based on general chemical shift ranges and data from similar compounds.[10][11]

Mass Spectrometry (MS)

Principle: In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), producing a spectrum that serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, or the pure liquid is introduced via a direct insertion probe.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. The fragmentation pattern provides structural clues.

-

Molecular Ion (M⁺): For C₉H₉NO₂, the exact mass is 163.06 g/mol . The M⁺ peak should be observed at m/z = 163.[6]

-

Key Fragmentation: The molecule can fragment in several predictable ways. A common fragmentation for ethyl ethers is the loss of an ethylene radical (•C₂H₄) via a McLafferty-type rearrangement or direct cleavage, followed by loss of other small molecules.

Caption: Proposed major fragmentation pathway for 4-ethoxyphenyl isocyanate in EI-MS.

Summary of Spectroscopic Data

Table 4: Consolidated Spectroscopic Data for 4-Ethoxyphenyl Isocyanate

| Technique | Feature | Expected Value / Observation |

| IR | -N=C=O Stretch | ~2260 cm⁻¹ (Very Strong) |

| Aryl Ether C-O Stretch | ~1245 cm⁻¹ (Strong) | |

| ¹H NMR | -CH₃ (triplet) | ~1.4 ppm |

| -CH₂- (quartet) | ~4.0 ppm | |

| Aromatic CHs (2 doublets) | ~6.9 and ~7.0 ppm | |

| ¹³C NMR | -N=C =O | ~129 ppm |

| Aromatic Carbons | ~115-158 ppm | |

| Aliphatic Carbons | ~14.5, ~63.5 ppm | |

| MS (EI) | Molecular Ion [M]⁺˙ | m/z = 163 |

| Major Fragment | m/z = 135 (Loss of C₂H₄) |

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides an unambiguous and comprehensive characterization of 4-ethoxyphenyl isocyanate. The powerful and distinct -N=C=O stretch in the IR spectrum serves as an instant identifier. ¹H and ¹³C NMR spectroscopy confirm the precise arrangement of all atoms, validating the ethoxy group and the para-substitution pattern on the aromatic ring. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. Together, these techniques form a robust analytical workflow for quality control and research applications involving this important chemical intermediate.

References

- BenchChem. (2025). Spectroscopic Analysis of DETDA-Isocyanate Reaction Products: A Comparative Guide.

- Georganics. (n.d.). 4-Ethoxyphenyl isocyanate - High purity.

- Sigma-Aldrich. (n.d.). 4-Ethoxyphenyl isocyanate 99%.

-

NIST. (n.d.). 4-Ethoxyphenyl isocyanate. NIST Chemistry WebBook. Available at: [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Ethoxyphenyl isocyanate.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

-

Thomson, M., Melling, P. J., & Slepski, A. M. (2003). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. Available at: [Link]

- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

Sources

- 1. 4-Ethoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 2. 4-Ethoxyphenylisocyanat 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Ethoxyphenyl Isocyanate | 32459-62-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Ethoxyphenyl isocyanate [webbook.nist.gov]

- 7. gelest.com [gelest.com]

- 8. 4-Methoxyphenyl isocyanate(5416-93-3) 1H NMR [m.chemicalbook.com]

- 9. 4-Ethoxyphenol(622-62-8) 1H NMR spectrum [chemicalbook.com]

- 10. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Monograph: 4-Ethoxyphenyl Isocyanate

Thermodynamic Profile, Synthetic Utility, and Reaction Engineering[1][2]

Executive Summary

4-Ethoxyphenyl isocyanate (CAS: 32459-62-4; User Reference: 15676-59-2) is a critical electrophilic intermediate used in the synthesis of substituted ureas, carbamates, and heterocyclic pharmacophores. Its utility in drug development—specifically in the generation of uracil derivatives via multicomponent reactions (MCRs)—is counterbalanced by its high reactivity and thermal sensitivity.

This guide addresses the primary challenge in handling this compound: thermal instability . While the theoretical boiling point at atmospheric pressure is high (230–235 °C), attempting to distill at this temperature often leads to polymerization or degradation. This monograph provides validated vacuum distillation data, purification protocols, and reaction pathways to ensure high-purity isolation for pharmaceutical applications.

Thermodynamic & Physical Profile

The boiling point of 4-ethoxyphenyl isocyanate is strictly pressure-dependent. To maintain the integrity of the isocyanate functionality (-N=C=O), distillation must occur under reduced pressure.

Table 1: Physical Properties & Thermodynamic Data

| Property | Value | Condition/Notes |

| Boiling Point (Atmospheric) | 230–235 °C | Not recommended due to decomposition risk. |

| Boiling Point (Reduced) | 85–88 °C | @ 5 mmHg (Preferred) |

| Boiling Point (Reduced) | 142 °C | @ 50 Torr |

| Boiling Point (Reduced) | 106–110 °C | @ 16 mmHg |

| Melting Point | ~41 °C | Often supercools to a liquid at 20–25 °C. |

| Density | 1.11–1.12 g/mL | @ 25 °C |

| Refractive Index ( | 1.536 | Optical purity check. |

| Flash Point | 106 °C | Closed Cup. |

| Appearance | Colorless to pale yellow liquid | Darkens upon moisture exposure (urea formation). |

Technical Insight: The wide range of reported boiling points (85°C to 142°C) correlates directly to vacuum efficiency. For process scale-up, a vacuum of <5 mmHg is optimal to keep the pot temperature below 100°C, minimizing dimer formation (uretdiones) and carbodiimide byproducts.

Synthetic Utility & Reaction Engineering

The synthesis of 4-ethoxyphenyl isocyanate typically proceeds via the phosgenation of p-phenetidine (4-ethoxyaniline). However, in modern medicinal chemistry labs, the use of triphosgene or the Curtius rearrangement of 4-ethoxybenzoyl azide is preferred to avoid handling gaseous phosgene.

3.1 Synthesis & Purification Workflow

The following diagram outlines the critical pathway from precursor to purified isocyanate, highlighting the moisture-critical steps.

Figure 1: Synthesis and purification workflow. Note the critical vacuum distillation step to remove HCl and prevent degradation.

3.2 Protocol: Vacuum Distillation Purification

Standard Operating Procedure for the purification of crude 4-ethoxyphenyl isocyanate.

Prerequisites:

-

Vacuum pump capable of <5 mmHg.

-

Short-path distillation head (vigreux column optional but recommended for purity >99%).

-

Inert gas line (Nitrogen or Argon).

Step-by-Step Methodology:

-

System Preparation: Assemble the distillation apparatus and flame-dry under vacuum to remove all adsorbed moisture. Backfill with Argon.

-

Loading: Charge the crude isocyanate into the boiling flask. Add a magnetic stir bar. Do not use boiling stones if using high vacuum; stirring prevents bumping.

-

Degassing: Briefly apply vacuum at room temperature to remove residual solvent (DCM/Toluene) and dissolved HCl gas.

-

Heating: Slowly ramp the oil bath temperature. The bath should be approximately 20–30°C higher than the expected boiling point.

-

Target: Oil bath ~115°C.

-

-

Fraction Collection:

-

Fore-run: Discard the first 5-10% of distillate (often contains unreacted amine or solvent traces).

-

Main Fraction: Collect the steady fraction distilling at 85–88°C (at 5 mmHg) . The liquid should be clear and colorless.

-

-

Storage: Immediately seal the receiving flask under Argon. Store at 0–10°C.

Applications in Drug Discovery[3][4][5][6]

4-Ethoxyphenyl isocyanate is a versatile "warhead" for derivatizing amines and alcohols. It is historically significant in the synthesis of Dulcin (a sweetener 250x sweeter than sucrose) and currently relevant in the synthesis of urea-based kinase inhibitors and multicomponent heterocyclization.

4.1 Reactivity Pathways

Figure 2: Divergent reactivity pathways. The formation of Symmetric Urea is the primary degradation mode.

4.2 Case Study: Synthesis of Dulcin (4-Ethoxyphenylurea)

While Dulcin is no longer used in food due to toxicity concerns, its synthesis remains a classic demonstration of isocyanate reactivity.

-

Reaction: 4-Ethoxyphenyl isocyanate + Ammonia (or Urea) → 4-Ethoxyphenylurea.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon.

-

Relevance: This scaffold serves as a model for modern urea-based enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors).

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Lachrymator: Causes severe eye irritation and tearing.

-

Sensitizer: Inhalation can cause respiratory sensitization (asthma-like symptoms).

-

Moisture Sensitive: Reacts with water to release CO₂ (pressure buildup risk in sealed containers) and form insoluble urea precipitates.

Storage Protocol:

-

Container: Glass with Teflon-lined cap or Schlenk flask.

-

Atmosphere: Dry Nitrogen or Argon.

-

Temperature: Refrigerate (0–10°C).

-

Shelf-life: 6–12 months if seal is unbroken. If the liquid turns cloudy or precipitates white solids, it has hydrolyzed and requires re-distillation.

References

-

Sigma-Aldrich. 4-Ethoxyphenyl isocyanate Product Sheet. Retrieved from (CAS 32459-62-4).

-

TCI Chemicals. Product Specification: 4-Ethoxyphenyl Isocyanate. Retrieved from .

-

National Institutes of Health (NIH). Isocyanate-based multicomponent reactions. PMC Article. Retrieved from .

-

Organic Syntheses. Dulcin: Preparation via Urea and Phenetidine. Coll. Vol. 4, p.361. Retrieved from .

-

Common Chemistry (CAS). 1-Ethoxy-4-isocyanatobenzene Properties. Retrieved from .[1]

Sources

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Density of 4-Ethoxyphenyl Isocyanate

Introduction

4-Ethoxyphenyl isocyanate (CAS RN: 32459-62-4) is a key organic intermediate widely utilized in the synthesis of a variety of compounds, particularly in the fields of pharmaceutical development and materials science.[1] Its reactive isocyanate group (–N=C=O) serves as a critical building block for creating urea and carbamate linkages, which are foundational to numerous bioactive molecules and polymer systems.